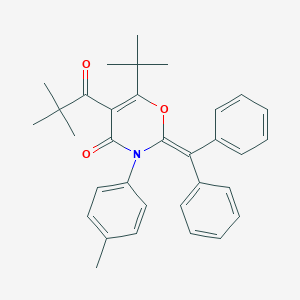
2-Benzhydrylidene-6-tert-butyl-5-(2,2-dimethylpropanoyl)-3-(4-methylphenyl)-1,3-oxazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzhydrylidene-6-tert-butyl-5-(2,2-dimethylpropanoyl)-3-(4-methylphenyl)-1,3-oxazin-4-one is a complex organic compound with a unique structure that includes multiple functional groups
准备方法
The synthesis of 2-Benzhydrylidene-6-tert-butyl-5-(2,2-dimethylpropanoyl)-3-(4-methylphenyl)-1,3-oxazin-4-one involves several steps. The synthetic route typically starts with the preparation of key intermediates, which are then subjected to specific reaction conditions to form the final product. Common methods include:
- Step 1: Preparation of Intermediates:
- The synthesis begins with the preparation of intermediates such as 4-methylphenyl, pivaloyl chloride, and tert-butyl derivatives.
- These intermediates are prepared through standard organic synthesis techniques, including Friedel-Crafts acylation and alkylation reactions.
- Step 2: Formation of the Oxazinone Ring:
- The key step involves the formation of the oxazinone ring through a cyclization reaction.
- This is typically achieved by reacting the prepared intermediates under controlled conditions, such as using a base catalyst and specific solvents.
- Step 3: Final Product Formation:
- The final step involves the condensation of the cyclized intermediate with alpha-phenylbenzylidene.
- This step requires precise control of reaction conditions, including temperature, pressure, and reaction time, to ensure high yield and purity of the final product.
化学反应分析
2-Benzhydrylidene-6-tert-butyl-5-(2,2-dimethylpropanoyl)-3-(4-methylphenyl)-1,3-oxazin-4-one undergoes various chemical reactions, including:
- Oxidation Reactions:
- The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
- These reactions result in the formation of oxidized derivatives, which can be further studied for their properties and applications.
- Reduction Reactions:
- Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
- These reactions lead to the formation of reduced derivatives, which may exhibit different chemical and physical properties.
- Substitution Reactions:
- The compound can participate in substitution reactions, where specific functional groups are replaced with other groups.
- Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
科学研究应用
2-Benzhydrylidene-6-tert-butyl-5-(2,2-dimethylpropanoyl)-3-(4-methylphenyl)-1,3-oxazin-4-one has several scientific research applications:
- Chemistry:
- The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
- It serves as a precursor for the synthesis of various heterocyclic compounds.
- Biology:
- In biological research, the compound is studied for its potential as a biochemical probe.
- It is used to investigate enzyme interactions and cellular pathways.
- Medicine:
- The compound is explored for its potential therapeutic applications, including its role as a lead compound in drug discovery.
- It is studied for its pharmacological properties and potential efficacy in treating various diseases.
- Industry:
- In industrial applications, the compound is used in the development of specialty chemicals and materials.
- It is utilized in the production of advanced polymers and coatings.
作用机制
The mechanism of action of 2-Benzhydrylidene-6-tert-butyl-5-(2,2-dimethylpropanoyl)-3-(4-methylphenyl)-1,3-oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects through:
- Molecular Targets:
- The compound interacts with enzymes and receptors, modulating their activity.
- It binds to specific active sites, influencing biochemical reactions and cellular processes.
- Pathways Involved:
- The compound affects various signaling pathways, including those involved in cell growth, differentiation, and apoptosis.
- It modulates the expression of genes and proteins, leading to changes in cellular behavior.
相似化合物的比较
2-Benzhydrylidene-6-tert-butyl-5-(2,2-dimethylpropanoyl)-3-(4-methylphenyl)-1,3-oxazin-4-one can be compared with similar compounds to highlight its uniqueness:
- Similar Compounds:
- Benzenepropanoic acid, α-hydroxy-, methyl ester
- Benzenemethanol, α-methyl-
- Uniqueness:
- The unique combination of functional groups in this compound imparts distinct chemical and physical properties.
- Its ability to undergo diverse chemical reactions and its potential applications in various fields make it a compound of significant interest.
属性
分子式 |
C33H35NO3 |
|---|---|
分子量 |
493.6g/mol |
IUPAC 名称 |
2-benzhydrylidene-6-tert-butyl-5-(2,2-dimethylpropanoyl)-3-(4-methylphenyl)-1,3-oxazin-4-one |
InChI |
InChI=1S/C33H35NO3/c1-22-18-20-25(21-19-22)34-30(36)27(28(35)32(2,3)4)29(33(5,6)7)37-31(34)26(23-14-10-8-11-15-23)24-16-12-9-13-17-24/h8-21H,1-7H3 |
InChI 键 |
PNNPISMJSVHXQR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(OC2=C(C3=CC=CC=C3)C4=CC=CC=C4)C(C)(C)C)C(=O)C(C)(C)C |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(OC2=C(C3=CC=CC=C3)C4=CC=CC=C4)C(C)(C)C)C(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















